molecular formula C16H16ClNO6 B10973714 3-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B10973714
M. Wt: 353.75 g/mol
InChI Key: LHMHDOPIYYXELT-UHFFFAOYSA-N
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Description

3-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]-7-oxabicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound known for its unique bicyclic structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile. This reaction is typically carried out under controlled temperature conditions to ensure the formation of the desired bicyclic structure.

    Introduction of the Carbamoyl Group: The carbamoyl group is introduced via a reaction with an appropriate isocyanate. This step often requires the use of a catalyst and specific reaction conditions to achieve high yield and purity.

    Functionalization with the Chloro and Methoxy Groups: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions. These reactions are typically carried out in the presence of a Lewis acid catalyst to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

    Substitution: The aromatic ring can undergo various substitution reactions, such as halogenation, nitration, or sulfonation, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like chlorine (Cl₂) for halogenation or nitric acid (HNO₃) for nitration.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug development and biochemical studies.

Medicine

The compound’s potential medicinal properties are of significant interest. It is investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Its unique structure allows it to interact with specific molecular targets in the body.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
  • 2-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-3-carboxylic acid
  • 3-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide

Uniqueness

The uniqueness of 3-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid lies in its specific combination of functional groups and bicyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H16ClNO6

Molecular Weight

353.75 g/mol

IUPAC Name

3-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C16H16ClNO6/c1-22-11-6-8(12(23-2)5-7(11)17)18-15(19)13-9-3-4-10(24-9)14(13)16(20)21/h3-6,9-10,13-14H,1-2H3,(H,18,19)(H,20,21)

InChI Key

LHMHDOPIYYXELT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2C3C=CC(C2C(=O)O)O3)OC)Cl

Origin of Product

United States

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